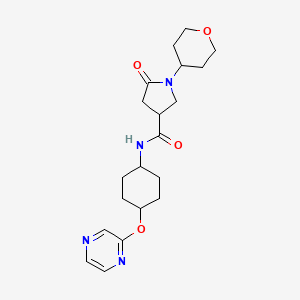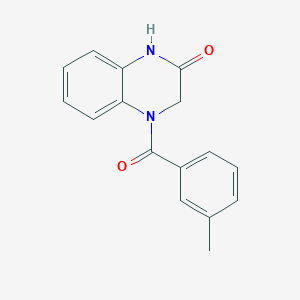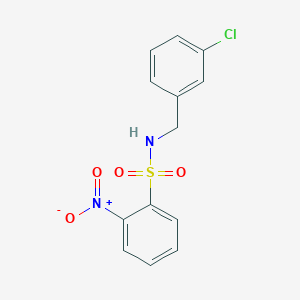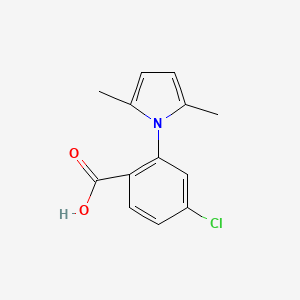
4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrrole derivatives is often achieved through multi-component reactions, as seen in the synthesis of a penta-substituted pyrrole derivative in paper . This compound was synthesized using a natural hydroxyapatite catalyzed reaction. Similarly, metal-organic frameworks based on pyridinyl benzoic acid were synthesized by solvothermal methods in paper . These methods could potentially be adapted for the synthesis of "4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid."
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is typically characterized using spectroscopic techniques such as NMR and FT-IR, as well as X-ray diffraction, as demonstrated in papers , , and . The crystal structure of a related compound was solved, revealing strong hydrogen bonding and specific angles between the pyrrolic ring and substituents . These techniques would be relevant for analyzing the molecular structure of "4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid."
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can be influenced by the presence of substituents on the pyrrole ring. For instance, the inclusion complex formation of a pyrrole benzoic acid with β-cyclodextrin is affected by the solvent environment . The photodimerization of a chloropyridone compound as an inclusion complex with benzenetetracarboxylic acid is another example of a specific chemical reaction . These studies suggest that "4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid" may also participate in unique chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be deduced from theoretical studies and experimental data. DFT calculations are often used to predict spectral and geometrical data, as seen in papers and . The corrosion inhibition properties of a pyrrole derivative on steel surfaces were also investigated . Organotin(IV) complexes of a pyrrole benzoic acid derivative were synthesized and tested for biological activity, indicating potential applications in biomedicine . These studies provide a framework for understanding the properties of "4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid."
Scientific Research Applications
Antibacterial and Antitubercular Agents
A significant application of derivatives of 4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid lies in their potential as antibacterial and antitubercular agents. Joshi et al. (2008) synthesized a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs, some derived 5-substituted-2-thiol-1,3,4-oxadiazoles, 5-substituted-4-amino-1,2,4-triazolin-3-thione, and 2,5-dimethyl pyrroles. These compounds were evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria and screened for antitubercular activity against Mycobacterium tuberculosis H37Rv strain, with some compounds showing very good antibacterial and antitubercular activities (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Thermo-responsive Materials
Another fascinating application is in the development of thermo-responsive materials. Han et al. (2013) discovered that the aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), exhibits controllable fluorescence in the solid state due to its unique molecular design. This property was leveraged to develop a thermal responsive solid material that can detect temperature in a specific range, showing potential for use in temperature monitoring devices (Han, Feng, Shi, Tong, Dong, Lam, Dong, & Tang, 2013).
Molecular Modeling and Antimicrobial Studies
Further research by Joshi et al. (2017) into 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, derived oxadiazoles, and azines, synthesized for antimicrobial and antimycobacterial activities, highlighted the compound's versatility. Docking studies revealed important interactions and binding conformations of inhibitors, offering insights into designing more effective antimycobacterial agents (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Antimicrobial and Cytotoxic Activity
A series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived compounds were synthesized and evaluated for their in vitro antibacterial, antifungal, and antitubercular activity. These compounds exhibited good antimicrobial activity and were also assessed for cytotoxic activity against mammalian cell lines, demonstrating their potential as antitubercular agents at non-cytotoxic concentrations (Joshi, More, & Kulkarni, 2013).
properties
IUPAC Name |
4-chloro-2-(2,5-dimethylpyrrol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-7-10(14)5-6-11(12)13(16)17/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDDZIZWJYBWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)Cl)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)
![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)
![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)

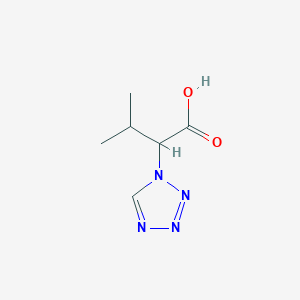
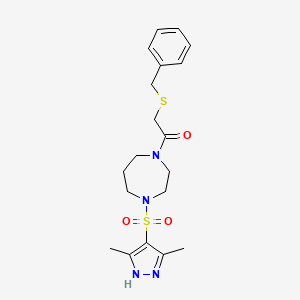
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)

